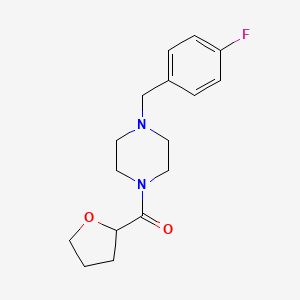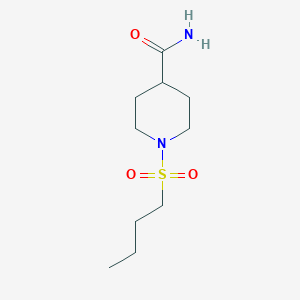![molecular formula C12H10N6O2S B5455877 N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5455877.png)
N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions using thiol reagents.
Formation of the Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and oxadiazole rings can undergo reduction under specific conditions.
Substitution: The phenyl ring and other functional groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Research: Serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Mecanismo De Acción
The mechanism of action of N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-thiadiazol-3-yl]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both triazole and oxadiazole rings, along with the sulfanyl group, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c1-7(19)13-10-9(16-20-17-10)11-14-15-12(21)18(11)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,21)(H,13,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNUHACPTJTGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[3-(2-furyl)phenyl]-1H-imidazol-1-yl}ethanol](/img/structure/B5455797.png)
![2-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5455803.png)
![4-[2-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-2-oxoethyl]-6-methyl-1,4-benzoxazin-3-one](/img/structure/B5455810.png)

![{1-(6-isopropyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5455821.png)

![2-[[12,12-Dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]amino]ethanol](/img/structure/B5455843.png)

![4-methyl-2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5455850.png)
![(4Z)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B5455871.png)
![N-CYCLOPROPYL-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5455885.png)
![3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5455890.png)
![6-[(diethylamino)methyl]-N-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5455894.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5455900.png)
